molecular formula C5H2F3LiN2O2 B6171676 lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2680542-82-7

lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No. B6171676
CAS RN: 2680542-82-7
M. Wt: 186
InChI Key:
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Description

Lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate, more commonly referred to as LiTFC, is an organic compound containing lithium and trifluoromethyl groups. It is an important compound in the field of organic synthesis, as it can be used as a catalyst for a variety of reactions. LiTFC is also used in the laboratory for a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

LiTFC has a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs. LiTFC has been used as a catalyst for the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. It has also been used to study the biochemical and physiological effects of various drugs and compounds, as well as to develop new drugs.

Mechanism of Action

LiTFC works by forming a complex with the substrate molecule, which then undergoes a reaction to form the desired product. The reaction is catalyzed by the lithium ion, which acts as a Lewis acid. The trifluoromethyl group is also involved in the reaction, as it acts as a Lewis base and helps to stabilize the reaction.
Biochemical and Physiological Effects
LiTFC has been used to study the biochemical and physiological effects of various drugs and compounds. Studies have shown that LiTFC can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. In addition, LiTFC has been shown to act as an antioxidant, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of LiTFC in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it does not require the use of hazardous chemicals. In addition, LiTFC is a highly effective catalyst for a variety of reactions, making it an ideal choice for organic synthesis. However, there are some limitations to the use of LiTFC in laboratory experiments. It is not very soluble in water, so it must be used in a non-aqueous solution. In addition, LiTFC can be toxic if inhaled or ingested, so it must be handled with care.

Future Directions

There are a variety of potential future directions for the use of LiTFC in scientific research. One potential direction is the development of new drugs or compounds that can be synthesized using LiTFC as a catalyst. Another potential direction is the study of the biochemical and physiological effects of LiTFC, which could lead to the development of new treatments or therapies. Additionally, LiTFC could be used to study the effects of other drugs or compounds on the body, as well as to develop new methods of synthesis. Finally, LiTFC could be used to develop new catalysts for a variety of reactions, which could lead to more efficient and cost-effective synthesis of organic compounds.

Synthesis Methods

LiTFC can be synthesized in a variety of ways, including the reaction of lithium hydroxide with trifluoromethyl imidazole in aqueous solution. The reaction yields a precipitate of LiTFC, which can then be collected and purified. Other methods of synthesis include the reaction of lithium chloride with trifluoromethyl imidazole in aqueous solution, or the reaction of lithium hydroxide with trifluoromethyl imidazole in a non-aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves the reaction of 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid with lithium hydroxide in water.", "Starting Materials": [ "1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid", "Lithium hydroxide", "Water" ], "Reaction": [ "Dissolve 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in water.", "Add lithium hydroxide to the solution and stir for several hours.", "Filter the resulting mixture to obtain lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate as a solid product.", "Wash the solid product with water and dry it under vacuum." ] }

CAS RN

2680542-82-7

Product Name

lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Molecular Formula

C5H2F3LiN2O2

Molecular Weight

186

Purity

95

Origin of Product

United States

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